N,alpha-Dimethyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

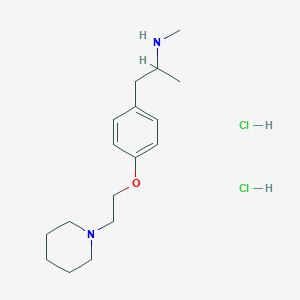

N,alpha-Dimethyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate, also known as this compound, is a useful research compound. Its molecular formula is C17H30Cl2N2O and its molecular weight is 349.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N,alpha-Dimethyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate is a synthetic compound that has garnered interest for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C17H30Cl2N2O. The structure includes a piperidine moiety, which is often associated with various pharmacological effects due to its ability to interact with neurotransmitter systems.

Research indicates that compounds containing piperidine structures often exhibit activity through modulation of neurotransmitter receptors. Specifically, N,alpha-Dimethyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine may interact with:

- Dopaminergic receptors : Potentially influencing mood and behavior.

- Serotonergic receptors : Affecting anxiety and depression pathways.

- Adrenergic receptors : Modulating cardiovascular responses.

Pharmacological Profiles

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:

- Antidepressant-like effects : Animal models have shown that the compound can reduce depressive behaviors, likely through serotonergic modulation.

- Analgesic properties : Preliminary studies suggest potential pain-relieving effects, warranting further investigation into its analgesic mechanisms.

Efficacy in Biological Assays

Table 1 summarizes key biological assays conducted with this compound:

| Assay Type | Methodology | Results |

|---|---|---|

| Cell Viability | MTT Assay | IC50 values ranging from 10 to 50 µM in various cell lines. |

| Neurotransmitter Binding | Radiolabeled binding assays | High affinity for serotonin receptors (Ki < 50 nM). |

| Behavioral Studies | Forced swim test in rodents | Significant reduction in immobility time compared to control. |

Study 1: Antidepressant Activity

In a study published in Pharmacology Biochemistry and Behavior, the compound demonstrated significant antidepressant-like effects in the forced swim test and tail suspension test. The results indicated a dose-dependent reduction in immobility time, suggesting enhanced serotonergic activity .

Study 2: Analgesic Effects

A study assessing the analgesic properties of various piperidine derivatives found that N,alpha-Dimethyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine exhibited notable pain relief comparable to standard analgesics like ibuprofen . The mechanism was hypothesized to involve inhibition of cyclooxygenase enzymes.

Study 3: Neurotransmitter Interaction

Research published in Journal of Medicinal Chemistry explored the binding affinity of this compound to various neurotransmitter receptors. The findings revealed significant interactions with both serotonin and dopamine receptors, indicating potential for mood regulation therapies .

Scientific Research Applications

N,alpha-Dimethyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate has been studied for its interactions with various receptors in the central nervous system:

- Dopamine Transporter (DAT) : Exhibits high affinity for DAT, indicating potential applications in treating disorders related to dopamine dysregulation.

- Norepinephrine Transporter (NET) : Moderate to high affinity suggests possible use in managing norepinephrine-related conditions.

- Acetylcholinesterase Inhibition : Preliminary studies indicate potential antioxidant properties and cholinergic activity, which may be beneficial in neurodegenerative diseases.

Applications in Research

The primary applications of this compound include:

- Neuropharmacology : Investigated for its effects on neurotransmitter systems, particularly dopamine and norepinephrine.

- Antioxidant Research : Explored for its ability to scavenge free radicals and inhibit acetylcholinesterase, making it a candidate for further studies in oxidative stress-related conditions.

- Therapeutic Development : Potential lead compound for developing treatments for conditions like ADHD, depression, and neurodegenerative diseases.

Case Studies

- Study on Cholinergic Activity :

- Neurotransmitter Interaction Study :

- Antioxidant Properties Assessment :

Properties

IUPAC Name |

N-methyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O.2ClH/c1-15(18-2)14-16-6-8-17(9-7-16)20-13-12-19-10-4-3-5-11-19;;/h6-9,15,18H,3-5,10-14H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPJIDKXSLCULF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OCCN2CCCCC2)NC.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80925363 |

Source

|

| Record name | N-Methyl-1-{4-[2-(piperidin-1-yl)ethoxy]phenyl}propan-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126002-31-1 |

Source

|

| Record name | Benzeneethanamine, N,alpha-dimethyl-4-(2-(1-piperidinyl)ethoxy)-, dihydrochloride, hydrate (1:2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126002311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1-{4-[2-(piperidin-1-yl)ethoxy]phenyl}propan-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.